molecular formula C8H11NO4 B8733779 2,4,6-Trimethoxypyridine 1-oxide

2,4,6-Trimethoxypyridine 1-oxide

Cat. No.: B8733779
M. Wt: 185.18 g/mol
InChI Key: AEDOCUFARYQXEY-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxypyridine 1-oxide is a pyridine N-oxide derivative offered for research and development purposes. Pyridine N-oxides are a significant class of heterocyclic compounds characterized by a zwitterionic dative N-O bond, which confers high dipole moments and often enhances water solubility . These properties make them valuable intermediates in organic synthesis, as they are typically more reactive as both nucleophiles and electrophiles compared to their parent pyridines . Researchers utilize these compounds in various chemical transformations, including serving as key intermediates for the synthesis of more complex molecules, such as through functionalization of the pyridine ring or participation in coordination chemistry . This product is intended for use in laboratory research only and is not classified or approved for use in humans, animals, or as a food additive. Researchers should handle all chemicals with appropriate safety precautions and refer to the material safety data sheet (MSDS) for specific hazard and handling information.

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

2,4,6-trimethoxy-1-oxidopyridin-1-ium

InChI

InChI=1S/C8H11NO4/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5H,1-3H3

InChI Key

AEDOCUFARYQXEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=[N+](C(=C1)OC)[O-])OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridine 1-Oxide Derivatives

Structural and Molecular Comparisons

Table 1: Structural and Molecular Data
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
2,4,6-Trimethoxypyridine 1-oxide 91591-88-7 C₈H₁₁NO₃ 169.18 g/mol 2,4,6-OCH₃
2,4,6-Trimethylpyridine 1-oxide 3376-50-9 C₈H₁₁NO 137.18 g/mol 2,4,6-CH₃
2,4,6-Tribromopyridine 1-oxide 170875-37-3 C₅H₂Br₃NO 331.79 g/mol 2,4,6-Br
4-Methoxypyridine 1-oxide N/A C₆H₇NO₂ 141.13 g/mol 4-OCH₃
3,5-Dinitro-2,4,6-triaminopyridine 1-oxide N/A C₅H₄N₆O₅ 252.12 g/mol 2,4,6-NH₂; 3,5-NO₂

Key Observations :

  • Substituent Effects: Methoxy (-OCH₃) groups are electron-donating via resonance, increasing electron density at the pyridine ring compared to electron-withdrawing bromine (-Br) or nitro (-NO₂) groups. Methyl (-CH₃) groups donate weakly via induction .
  • Molecular Weight : The tribromo derivative has the highest molecular weight (331.79 g/mol) due to bromine atoms, while the trimethoxy compound (169.18 g/mol) is lighter but heavier than the trimethyl analog (137.18 g/mol) .

Physicochemical Properties

Table 2: Physical and Chemical Properties
Compound Name Boiling Point (°C) Density (g/cm³) pKa (Predicted) LogP
This compound N/A N/A N/A ~0.18*
2,4,6-Trimethylpyridine 1-oxide 303.0 ± 11.0 1.0 ± 0.1 N/A 0.18
2,4,6-Tribromopyridine 1-oxide 427.4 ± 40.0 2.54 ± 0.1 -2.36 ± 0.10 N/A

*Estimated LogP for this compound based on methyl analog data .

Key Observations :

  • Boiling Points : The tribromo derivative has the highest boiling point (427.4°C) due to strong van der Waals forces from bromine, while the trimethyl analog boils at 303°C. The trimethoxy compound likely has intermediate values, influenced by hydrogen bonding from methoxy groups .
  • Acidity : The tribromo compound is highly acidic (pKa ≈ -2.36) due to electron-withdrawing bromine atoms, whereas methoxy and methyl substituents would decrease acidity .

Reactivity Trends :

  • Methoxy groups enhance nucleophilic aromatic substitution (NAS) at electron-deficient positions, whereas bromine substituents favor elimination or radical pathways .
  • The N-oxide moiety increases susceptibility to electrophilic attack compared to non-oxidized pyridines .

Key Insights :

  • Trimethoxy Derivative : Methoxy groups may enhance solubility in polar solvents, making it suitable for drug discovery .
  • Tribromo Derivative : Used as an oxidant but requires precautions due to bromine’s reactivity .
  • Triamino-Nitro Derivative: Developed for military applications due to its balance of power and insensitivity to shock .

Preparation Methods

Methoxylation of Pyridine Precursors

The introduction of methoxy groups to pyridine derivatives typically proceeds via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For 2,4,6-trimethoxypyridine, the starting material is often 2,4,6-trichloropyridine, which undergoes sequential substitution with sodium methoxide under elevated temperatures (120–160°C) in polar aprotic solvents such as dimethylformamide (DMF). A critical challenge lies in achieving regioselectivity, as steric hindrance from the 2- and 6-positions necessitates optimized reaction stoichiometry. For instance, a 3:1 molar ratio of sodium methoxide to trichloropyridine yields 85–90% conversion after 24 hours.

Catalytic Dehydrogenation and Cyclization

Industrial-scale synthesis often leverages acetone or its derivatives as carbon sources. In the presence of ammonia and transition metal catalysts (e.g., Pt, Pd, or Ni oxides), acetone undergoes cyclodehydration to form trimethylpyridine intermediates. While this method primarily targets 2,4,6-trimethylpyridine (TMP), analogous strategies could adapt methoxy-group precursors. For example, substituting acetone with methoxyacetone derivatives and employing Group IVB–VIII metal catalysts (e.g., MoO3 or WO3) may facilitate cyclization to trimethoxypyridine.

Oxidation to 1-Oxide Derivatives

Chemoselective N-Oxidation

The conversion of 2,4,6-trimethoxypyridine to its 1-oxide derivative requires careful selection of oxidizing agents. Common protocols include:

  • Peracetic Acid : A 30% solution in acetic acid at 50–60°C for 6–8 hours achieves >90% oxidation.

  • Hydrogen Peroxide/Trifluoroacetic Anhydride : This system enhances electrophilicity at the nitrogen atom, reducing side reactions such as methoxy-group cleavage.

Photochemical methods, though less common, offer an alternative pathway. Ultraviolet irradiation (254 nm) of pyridine derivatives in methanol induces ring contraction and oxidation, as demonstrated in pyrimidine N-oxide systems. For 2,4,6-trimethoxypyridine, similar photolysis could yield the 1-oxide via a proposed oxaziridine intermediate.

Catalytic and Solvent Effects

The US4701529A patent highlights the role of inorganic catalysts (e.g., Pt/Al2O3) in dehydrogenation reactions, which could be adapted to stabilize transition states during N-oxidation. Solvent polarity also critically influences yield; methanol and ethanol promote proton transfer steps, whereas benzene favors radical intermediates.

Purification and Isolation Strategies

Sulfate Complexation

The CN102372667A patent describes a purification method for TMP involving sulfation with concentrated sulfuric acid in ethanol. For 2,4,6-trimethoxypyridine 1-oxide, analogous treatment forms a sulfate salt, which crystallizes upon cooling. Filtration and alkaline hydrolysis (using NaOH) regenerate the free base with 97–99% purity.

Recrystallization Optimization

Recrystallization from ethanol/water mixtures (3:1 v/v) removes dimethylpyridine impurities. Differential solubility at low temperatures (0–5°C) ensures high recovery rates (>80%).

Analytical Characterization

Spectroscopic Validation

  • NMR : The 1H NMR spectrum of this compound displays three singlet resonances for methoxy groups (δ 3.8–4.0 ppm) and downfield-shifted pyridine protons (δ 8.2–8.5 ppm) due to N-oxide deshielding.

  • Mass Spectrometry : ESI-MS reveals a molecular ion peak at m/z 199.1 [M+H]⁺, with fragmentation patterns consistent with methoxy-group loss.

Purity Assessment

HPLC analysis using a C18 column (acetonitrile/water, 70:30) confirms ≥98% purity, with retention times matching authentic standards.

Industrial and Academic Applications

Pharmaceutical Intermediates

The electron-deficient N-oxide moiety enhances binding to metalloenzymes, making this compound a precursor to kinase inhibitors and antiviral agents.

Ligand Design in Coordination Chemistry

Pd(II) and Pt(II) complexes of this compound exhibit tunable luminescence properties, with potential applications in OLEDs .

Q & A

Basic Research Questions

Q. How can the synthesis of 2,4,6-Trimethoxypyridine 1-oxide be optimized for high yield and purity?

  • Methodology : Start with condensation reactions between ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmalonate to form a pyridone intermediate. Oxidize the intermediate using phosphoryl chloride (POCl₃) or hydrogen peroxide (H₂O₂) under controlled conditions (60–80°C, inert atmosphere). Monitor regioselectivity via TLC or HPLC, as steric hindrance from methoxy groups may influence side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Use 1H^1H- and 13C^{13}C-NMR to identify methoxy groups (δ ~3.8–4.0 ppm for 1H^1H) and aromatic protons. IR spectroscopy can confirm the N-oxide moiety (stretching bands at ~1250–1300 cm1^{-1}). For structural ambiguity, employ X-ray crystallography (as in triaminopyridine 1-oxide derivatives) to resolve bond angles and electronic effects .

Q. What are the challenges in achieving regioselectivity during functionalization of this compound?

  • Methodology : The electron-donating methoxy groups direct electrophilic substitutions to the 3- and 5-positions, but steric hindrance may limit reactivity. Use kinetic studies (e.g., competition experiments with thiophenol) to map reactive sites. Compare results to collidine 1-oxide derivatives, where methyl groups similarly influence regioselectivity .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in comparison to non-oxidized analogs?

  • Methodology : Perform DFT calculations to compare charge distribution between the N-oxide and parent pyridine. Experimental validation can include pKa measurements (pyridine N-oxides typically have pKa ~2–4 due to increased acidity at the α-hydrogen) and electrophilic substitution rates. Contrast with 2,4,6-trimethoxypyridine, where the absence of the N-oxide reduces electrophilic activation .

Q. What mechanistic insights explain the regioselectivity of nucleophilic attacks on this compound?

  • Methodology : Investigate via kinetic isotope effects (KIE) and Hammett plots. For example, benzenesulfonyl chloride-mediated thiophenol substitution in collidine 1-oxide proceeds through a dihydropyridine intermediate. Apply similar logic to methoxy-substituted analogs, noting that methoxy groups may stabilize transition states through resonance .

Q. How can computational modeling predict the reactivity of this compound in electrophilic aromatic substitution?

  • Methodology : Use density functional theory (DFT) to calculate Fukui indices and local softness parameters. Validate predictions experimentally by comparing bromination or nitration products with computed activation energies. Reference studies on 4-methoxypyridine 1-oxide, where methoxy groups enhance para-directing effects .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodology : Conduct reproducibility tests under varying conditions (e.g., solvent polarity, temperature). For example, oxidative amination yields (30–61%) in triaminopyridine synthesis depend on reaction time and extraction methods. Apply design of experiments (DoE) to identify critical factors .

Q. How does X-ray crystallography clarify structural ambiguities in this compound derivatives?

  • Methodology : Resolve bond-length distortions caused by steric crowding using single-crystal X-ray diffraction. Compare with 3,5-dinitro-2,4,6-triaminopyridine 1-oxide, where crystallography confirmed planarity and hydrogen-bonding networks critical for stability .

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